
3-Bromo-6-iodopyrazine-2-carbonitrile
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Overview
Description
3-Bromo-6-iodopyrazine-2-carbonitrile: is a heterocyclic organic compound with the molecular formula C5HBrIN3 and a molecular weight of 309.89 g/mol . This compound is characterized by the presence of bromine and iodine atoms attached to a pyrazine ring, along with a nitrile group at the 2-position. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-iodopyrazine-2-carbonitrile typically involves the halogenation of pyrazine derivatives. One common method includes the bromination and iodination of pyrazine-2-carbonitrile. The reaction conditions often require the use of halogenating agents such as bromine and iodine in the presence of catalysts or under specific temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine and iodine substituents enable selective participation in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The iodine atom undergoes preferential coupling under Pd catalysis due to its higher reactivity compared to bromine. For example:
Key observations:
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Pd(dppb)Cl₂ (McKillop catalyst) enhances coupling efficiency with electron-rich boronic acids .
-
Sequential coupling (iodine first, followed by bromine) enables access to disubstituted pyrazines .
Chemoselective Sonogashira Coupling
The iodine substituent reacts preferentially in Sonogashira couplings:
Substrate | Alkyne | Catalyst | Conditions | Yield | Source |
---|---|---|---|---|---|
This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N, 70°C, 8 h | 68% |
Aminocarbonylation Reactions
The iodine atom participates in palladium-catalyzed carbonylative coupling with amines under CO pressure :
Substrate | Amine | CO Pressure (bar) | Product | Yield | Source |
---|---|---|---|---|---|
This compound | Piperidine | 40 | Pyrazine ketoamide | 72% | |
This compound | Benzylamine | 1 | Pyrazine carboxamide | 85% |
Mechanistic insights:
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Low CO pressure (1 bar) favors carboxamide formation via single CO insertion.
-
High CO pressure (40 bar) promotes ketoamide formation through double CO insertion .
Nucleophilic Substitution Reactions
The bromine and iodine atoms exhibit differential reactivity in nucleophilic substitutions:
Halogen Exchange
Substrate | Nucleophile | Conditions | Product | Yield | Source |
---|---|---|---|---|---|
This compound | Sodium azide | DMF, 100°C, 6 h | 6-Azido-3-bromopyrazine-2-carbonitrile | 90% | |
This compound | Potassium thiophenolate | THF, rt, 2 h | 6-(Phenylthio)-3-bromopyrazine-2-carbonitrile | 82% |
Cyano Group Reactivity
While direct modifications of the cyano group are less reported, its electron-withdrawing nature activates the pyrazine ring for electrophilic substitutions and stabilizes intermediates in cross-coupling reactions .
Comparative Halogen Reactivity
The relative reactivity of halogens in this compound follows the trend: I > Br , as demonstrated by:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C5H3BrIN3
- Molecular Weight : 309.89 g/mol
- Structural Features : The presence of electron-withdrawing halogens (bromine and iodine) increases the electrophilicity of the compound, facilitating various chemical reactions.
Medicinal Chemistry
3-Bromo-6-iodopyrazine-2-carbonitrile is primarily utilized in the development of pharmaceuticals. Its structural properties allow it to act as a scaffold for synthesizing bioactive molecules that can target specific diseases, including cancer and infectious diseases. For example:
- Enzyme Modulation : Research indicates that this compound can interact with cytochrome P450 enzymes, potentially altering drug metabolism and enhancing therapeutic efficacy.
- Drug Development : Its ability to modify enzyme activity makes it a candidate for drug design aimed at treating various conditions.
Organic Synthesis
The compound serves as a valuable building block in organic synthesis for creating more complex heterocyclic compounds. It can undergo various reactions, including:
- Substitution Reactions : The halogen atoms can be replaced with other functional groups through nucleophilic or electrophilic substitutions.
- Cross-Coupling Reactions : It participates in reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Reaction Type | Description | Example Application |
---|---|---|
Substitution | Replacement of halogen atoms with functional groups | Synthesis of new pharmaceuticals |
Cross-Coupling | Formation of carbon-carbon bonds | Creation of complex organic molecules |
Materials Science
In materials science, this compound is used to synthesize advanced materials with unique properties. Its applications include:
- Polymer Synthesis : It can be polymerized to create materials with enhanced electrical conductivity or thermal stability.
- Nanomaterials : The compound serves as a precursor for synthesizing nanomaterials utilized in electronics and energy applications .
Agriculture
The compound's unique structure enables its use in agriculture for developing effective fertilizers and pesticides:
- Fertilizers : By binding to metal ions, it can enhance nutrient delivery to plants.
- Pesticides : It contributes to the formulation of pesticides that target specific pests while minimizing harm to beneficial organisms .
Case Studies
-
Pharmaceutical Development :
A study demonstrated that derivatives of this compound exhibited significant anticancer activity against various cell lines, indicating its potential as an anticancer agent . -
Catalytic Applications :
Research highlighted the effectiveness of using this compound in transition metal-catalyzed cross-coupling reactions, achieving high yields in synthesizing complex organic compounds .
Mechanism of Action
The mechanism of action of 3-Bromo-6-iodopyrazine-2-carbonitrile in chemical reactions involves the activation of the pyrazine ring through the electron-withdrawing effects of the bromine and iodine atoms. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
3-Bromo-6-chloropyridine-2-carbonitrile: Similar in structure but contains a chlorine atom instead of iodine.
3-Bromo-6-fluoropyrazine-2-carbonitrile: Contains a fluorine atom instead of iodine.
Uniqueness: 3-Bromo-6-iodopyrazine-2-carbonitrile is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns compared to compounds with other halogens. This dual halogenation allows for versatile synthetic applications and the formation of diverse products .
Biological Activity
3-Bromo-6-iodopyrazine-2-carbonitrile is a heterocyclic compound notable for its unique arrangement of halogen atoms, specifically bromine and iodine, on a pyrazine ring, along with a cyano group. This structural composition contributes to its potential biological activities, particularly in medicinal chemistry.
- Molecular Formula : C₅BrI₃N
- Molecular Weight : Approximately 232.87 g/mol
The compound's halogen substituents can significantly influence its reactivity and interactions with biological targets, making it a candidate for drug development aimed at various diseases including cancer and infections.
Research indicates that this compound interacts with specific enzymes through non-covalent binding mechanisms. Such interactions are crucial for understanding its potential therapeutic applications. Notably, the compound has shown the ability to inhibit cytochrome P450 enzymes, which are vital in drug metabolism. This inhibition suggests that it could alter the pharmacokinetics of co-administered drugs, highlighting the need for further studies on its pharmacokinetic properties.
Biological Activity and Therapeutic Potential
-
Anticancer Activity :
- The compound has been explored for its role in inhibiting oncogenic pathways, particularly those involving B-cell lymphoma 6 (BCL6), an important transcriptional repressor in diffuse large B-cell lymphoma (DLBCL). Research has shown that modifications to similar structures can yield potent inhibitors of BCL6, suggesting a potential pathway for this compound to be developed as an anticancer agent .
-
Enzyme Inhibition :
- The compound's structural similarity to known enzyme inhibitors provides insights into its potential as a therapeutic agent. For instance, studies have demonstrated that derivatives of pyrazines exhibit high biological activity as enzyme inhibitors. This positions this compound as a promising candidate for further exploration in this domain .
Comparative Analysis of Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds can be insightful. Below is a summary table comparing key characteristics:
Compound Name | Molecular Formula | Biological Activity | Notable Properties |
---|---|---|---|
This compound | C₅BrI₃N | Potential anticancer and enzyme inhibition | Inhibits cytochrome P450 enzymes |
CCT372064 (BCL6 Inhibitor) | C₁₄H₁₄ClF₃N₄O | Potent BCL6 inhibition | IC50 = 4.8 nM |
Indole-based derivatives | Varied | Broad-spectrum antibacterial | Effective against various pathogens |
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Inhibition Studies : Research demonstrated that compounds with similar pyrazine structures exhibited significant inhibitory effects on various enzymes, indicating that this compound may share similar properties .
- Pharmacokinetic Studies : Given its ability to inhibit cytochrome P450 enzymes, pharmacokinetic studies are essential to assess how this compound affects drug metabolism when co-administered with other therapeutic agents.
- Synthetic Pathways : Various synthetic routes have been established to produce this compound efficiently, allowing for further exploration of its biological activity and potential therapeutic uses .
Properties
Molecular Formula |
C5HBrIN3 |
---|---|
Molecular Weight |
309.89 g/mol |
IUPAC Name |
3-bromo-6-iodopyrazine-2-carbonitrile |
InChI |
InChI=1S/C5HBrIN3/c6-5-3(1-8)10-4(7)2-9-5/h2H |
InChI Key |
GXVGMTWFNMJPKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)Br)C#N)I |
Origin of Product |
United States |
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